1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in medicinal chemistry due to their potential therapeutic properties.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli . This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria .
Mode of Action
Based on the target of the similar compound mentioned above, it can be hypothesized that it might interact with its target enzyme, leading to inhibition of the enzyme’s activity and thus disrupting the fatty acid synthesis pathway .
Biochemical Pathways
If it acts similarly to the related compound, it may affect the fatty acid synthesis pathway in bacteria by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh] fabi . This could lead to downstream effects such as disruption of bacterial cell membrane synthesis and growth.
Result of Action
If it acts similarly to the related compound, it could potentially inhibit bacterial growth by disrupting the fatty acid synthesis pathway .
Preparation Methods
The synthesis of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzylamine with o-phenylenediamine in the presence of an aldehyde, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)phenol
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
- 1,2-diphenyl-1H-benzimidazole
- 2-(1-phenyl-1H-benzimidazol-2-yl)phenol
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLJKKLRCGLZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359417 |
Source
|
Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-30-3 |
Source
|
Record name | 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537010-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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